molecular formula C8H8N2O2S B3433079 3-(2-Thienyl)piperazine-2,5-dione CAS No. 132289-68-0

3-(2-Thienyl)piperazine-2,5-dione

Cat. No. B3433079
Key on ui cas rn: 132289-68-0
M. Wt: 196.23 g/mol
InChI Key: JRMRWILUSIZZPU-UHFFFAOYSA-N
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Patent
US04987134

Procedure details

A mixture of 6.4 g of methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate and 200 ml of formic acid is stirred at room temperature for 15 h. The volatile fractions are stripped off in vacuo, and the residue is heated to boiling in a mixture of 80 ml of toluene and 300 ml of butanol under reflux for 3 h. The solvents are then removed in a rotary evaporator, and the residue is recrystallized from methanol.
Name
methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:11][C:12](=[O:22])[CH2:13][NH:14][C:15](OC(C)(C)C)=[O:16])C(OC)=O.C(O)=O>C1(C)C=CC=CC=1.C(O)CCC>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[NH:11][C:12](=[O:22])[CH2:13][NH:14][C:15]1=[O:16]

Inputs

Step One
Name
methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate
Quantity
6.4 g
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)OC)NC(CNC(=O)OC(C)(C)C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvents are then removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
S1C(=CC=C1)C1C(NCC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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